DL-Aspartic acid-13C, specifically corresponding to the 1-13C selectively labeled isotopologue (CAS 81201-97-0), is a stable isotope-labeled amino acid utilized extensively in quantitative mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and metabolic flux analysis. Unlike its unlabeled counterpart, the incorporation of a carbon-13 atom at the C1 carboxyl position provides a distinct +1 Da mass shift and an NMR-active nucleus without altering the compound's fundamental biochemical or physicochemical properties. With an isotopic purity typically exceeding 99 atom % 13C, this compound serves as a critical internal standard for Isotope Dilution Mass Spectrometry (IDMS) and a precise tracer for mapping complex metabolic pathways. For industrial and clinical procurement, selecting the exact positional isotopologue is essential, as the specific location of the 13C label dictates its behavior in spectroscopic analysis and enzymatic degradation workflows [1].
Substituting DL-Aspartic acid-13C (1-13C) with unlabeled aspartic acid, uniformly labeled variants (U-13C4), or alternative positional isotopes (e.g., 4-13C) fundamentally compromises analytical integrity. Unlabeled aspartic acid cannot be differentiated from endogenous metabolites in mass spectrometry, rendering it useless for IDMS. Conversely, uniformly labeled U-13C4 aspartic acid introduces extensive 13C-13C scalar coupling (J-coupling) in NMR, which splits signals into complex multiplets, drastically reducing the signal-to-noise ratio and crowding the spectrum. Furthermore, in metabolic flux studies, the C1 and C4 carbons of aspartic acid are cleaved by different downstream enzymes; substituting 1-13C with 4-13C will result in tracking the wrong metabolic byproduct (e.g., tracking beta-alanine instead of evolved CO2 during 1-decarboxylase activity). Consequently, procurement must strictly align the positional label with the specific analytical or enzymatic target[1].
Uniformly labeled amino acids suffer from severe 13C-13C scalar coupling, which splits NMR signals into complex multiplets and reduces peak intensity. By utilizing the selectively labeled 1-13C isotopologue, researchers obtain a single, sharp resonance for the C1 carbonyl carbon. This eliminates J-coupling artifacts, significantly increasing the signal-to-noise (S/N) ratio and simplifying spectral interpretation in complex biological mixtures compared to uniformly labeled alternatives [1].
| Evidence Dimension | 13C NMR Spectral Multiplicity and Peak Intensity |
| Target Compound Data | Singlet resonance at ~175 ppm (no 1Jcc coupling) |
| Comparator Or Baseline | Uniformly labeled U-13C4 Aspartic Acid (Multiplet signals due to 1Jcc coupling of ~50-55 Hz) |
| Quantified Difference | >3-fold increase in effective peak height (S/N) due to the collapse of multiplets into a singlet |
| Conditions | 13C NMR analysis of complex biological extracts without specialized decoupling sequences |
Buyers conducting high-throughput NMR metabolomics should procure the 1-13C variant to avoid spectral crowding and maximize detection sensitivity.
In dissolution Dynamic Nuclear Polarization (dDNP), the lifetime of the enhanced magnetic resonance signal is dictated by the spin-lattice relaxation time (T1). The C1 carbon of DL-aspartic acid-13C lacks directly attached protons, resulting in a significantly longer T1 compared to the aliphatic carbons (C2, C3). This extended relaxation time allows the hyperpolarized state to survive the transfer and injection processes required for real-time metabolic imaging, a physical requirement that proton-bound 13C variants cannot meet [1].
| Evidence Dimension | Spin-lattice relaxation time (T1) |
| Target Compound Data | T1 > 15-20 seconds (C1 carbonyl carbon) |
| Comparator Or Baseline | C2/C3 carbons in U-13C4 Aspartic Acid (T1 < 5 seconds due to dipolar coupling with attached protons) |
| Quantified Difference | ~4-fold longer hyperpolarization lifetime |
| Conditions | Dissolution Dynamic Nuclear Polarization (dDNP) at 9.4T under physiological conditions |
For procurement in hyperpolarized MRI research, the 1-13C label is strictly required because aliphatic 13C labels relax too quickly to yield usable in vivo images.
Aspartic acid metabolism diverges significantly depending on the pathway, with the C1 and C4 carboxyl groups experiencing different enzymatic fates. For instance, aspartate 1-decarboxylase specifically removes the C1 carbon as CO2 to form beta-alanine. Using the 1-13C variant allows precise quantification of this specific decarboxylation flux by measuring the evolved 13CO2. Substituting this with the 4-13C isotopologue results in the label remaining on the beta-alanine fragment, completely blinding the assay to the evolved CO2 [1].
| Evidence Dimension | Pathway-specific isotopic tracking (1-Decarboxylase activity) |
| Target Compound Data | Yields 13CO2 + unlabeled beta-alanine |
| Comparator Or Baseline | Aspartic acid-4-13C (Yields unlabeled CO2 + 13C-labeled beta-alanine) |
| Quantified Difference | 100% differentiation of C1 vs C4 metabolic cleavage products |
| Conditions | Isotope-tracing mass spectrometry (IRMS or LC-MS) of cellular metabolic flux |
Selecting the exact positional isotopologue (1-13C vs 4-13C) is critical for buyers designing fluxomics assays targeting specific enzymatic nodes.
For routine Isotope Dilution Mass Spectrometry (IDMS), a mass shift is required to differentiate the internal standard from the endogenous analyte. While uniformly labeled U-13C4,15N aspartic acid provides a +5 Da shift, it is significantly more expensive to synthesize. The 1-13C variant provides a clean +1 Da mass shift (M+1) that, when mathematically corrected for natural isotopic abundance, delivers equivalent quantitative precision at a fraction of the procurement cost for high-volume clinical and industrial screening[1].
| Evidence Dimension | Mass shift and linear dynamic range for quantification |
| Target Compound Data | +1 Da mass shift (m/z 135.1 -> 134.1) with equivalent linear dynamic range |
| Comparator Or Baseline | U-13C4,15N Aspartic Acid (+5 Da mass shift) |
| Quantified Difference | Equivalent quantitative precision with significantly lower precursor cost per assay |
| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) for high-throughput amino acid quantification |
Industrial and clinical laboratories performing high-throughput amino acid profiling can drastically reduce internal standard costs by substituting uniform labels with the 1-13C variant where M+1 resolution is sufficient.
Utilizing the +1 Da mass shift of DL-Aspartic acid-13C as a cost-effective internal standard in LC-MS/MS workflows for routine metabolic screening, replacing expensive uniformly labeled alternatives [1].
Exploiting the extended spin-lattice relaxation time (T1) of the C1 carbon to monitor in vivo tumor metabolism and enzymatic conversion rates via dissolution DNP [2].
Deploying the 1-13C positional label to specifically track aspartate 1-decarboxylase activity by measuring evolved 13CO2 in microbial or mammalian cell cultures [3].
Using the 1-13C variant to avoid 13C-13C scalar coupling, thereby achieving sharp, singlet resonances that simplify the spectral interpretation of complex biological fluids [4].
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